![molecular formula C16H22N2O2 B5667550 7-methoxy-3-(pyrrolidin-1-ylcarbonyl)-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5667550.png)
7-methoxy-3-(pyrrolidin-1-ylcarbonyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
The compound is a part of the tetrahydro-1H-3-benzazepine class, characterized by a complex molecular structure that includes a tetrahydrobenzazepine backbone. These compounds are of significant interest due to their varied biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrahydro-1H-azepine derivatives typically involves the rearrangement of pyrrolidinyl quaternary salts or the ring expansion of pyrrolidines, showcasing a diversity of synthetic routes. For example, 4-aryl-1,2,3,6-tetrahydropyridinium salts have been used as precursors for pyrrolidines and tetrahydro-1H-azepines through sigmatropic rearrangements and Stevens rearrangements, illustrating the synthetic versatility of this chemical framework (Soldatova et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through single-crystal X-ray diffraction and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies provide detailed insights into bond lengths, bond angles, torsion angles, and vibrational frequencies, contributing to a deeper understanding of the compound's structural features (Gumus et al., 2018).
Chemical Reactions and Properties
The compound's chemical reactivity includes N-demethylation, hydroxylation, and glucuronidation, as observed in metabolite studies. These reactions highlight the compound's metabolic pathways in biological systems and its potential for modification to enhance therapeutic properties or reduce toxicity (Nordholm et al., 1992).
properties
IUPAC Name |
(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-5-4-13-6-10-18(11-7-14(13)12-15)16(19)17-8-2-3-9-17/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXHDKKYTUXOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C(=O)N3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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